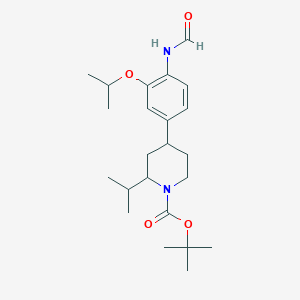
Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring a piperidine ring substituted with various functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the formamido and propan-2-yloxyphenyl groups are introduced through substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of piperidine are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for similar applications.
Medicine
Medicinal chemistry is a major area of interest for this compound. It may be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Formamido Substituted Compounds: Molecules with formamido groups.
Propan-2-yloxyphenyl Substituted Compounds: Compounds with propan-2-yloxyphenyl groups.
Uniqueness
The uniqueness of Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C23H36N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O4/c1-15(2)20-12-18(10-11-25(20)22(27)29-23(5,6)7)17-8-9-19(24-14-26)21(13-17)28-16(3)4/h8-9,13-16,18,20H,10-12H2,1-7H3,(H,24,26) |
InChI Key |
YQXOPIONLAYNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)NC=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















